BenchChemオンラインストアへようこそ!

Cimigenol-3-O-beta-D-xylpyranoside

GABA(A) receptor modulation Pharmacognosy Neuropharmacology

Cimigenol-3-O-beta-D-xylopyranoside (CAS: 27994-11-2; synonym: Cimigenoside, Cimigenol xyloside) is a cycloartane-type triterpene glycoside comprising a cimigenol aglycone and a β-D-xylopyranosyl sugar moiety at the C-3 position. It is a well-characterized natural product isolated from the rhizomes of Actaea racemosa (syn.

Molecular Formula C35H56O9
Molecular Weight 620.8 g/mol
Cat. No. B10818261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimigenol-3-O-beta-D-xylpyranoside
Molecular FormulaC35H56O9
Molecular Weight620.8 g/mol
Structural Identifiers
SMILESCC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O
InChIInChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18-,19-,20+,21+,22+,23+,24-,25?,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1
InChIKeyBTPYUWOBZFGKAI-DRIGOKKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cimigenol-3-O-beta-D-xylopyranoside (Cimigenoside) — Cycloartane Triterpene Glycoside Found in Actaea racemosa (Black Cohosh)


Cimigenol-3-O-beta-D-xylopyranoside (CAS: 27994-11-2; synonym: Cimigenoside, Cimigenol xyloside) is a cycloartane-type triterpene glycoside comprising a cimigenol aglycone and a β-D-xylopyranosyl sugar moiety at the C-3 position [1]. It is a well-characterized natural product isolated from the rhizomes of Actaea racemosa (syn. Cimicifuga racemosa; black cohosh) and related Cimicifuga species, including C. foetida, C. dahurica, and C. simplex [2]. The compound has a molecular formula of C35H56O9, a molecular weight of 620.81 g/mol, and a predicted logP of approximately 3.70 [3]. It has been identified alongside at least 14 other structurally related triterpene glycosides in black cohosh and is considered a biogenetic descendant of acetylshengmanol xyloside [4].

Why Cimigenol-3-O-beta-D-xylopyranoside Cannot Be Substituted by 25-O-Acetyl, 25-Anhydro, or Arabinose Analogs


Cycloartane triterpene xylosides from Cimicifuga species may appear interchangeable at first glance; however, systematic structure–activity relationship (SAR) studies have demonstrated that the sugar moiety at C-3, the substitution pattern at C-25, and the presence or absence of the C-7/C-8 double bond each profoundly modulate biological activity [1]. For example, in the GABA(A) receptor modulation assay, cimigenol-3-O-β-D-xylopyranoside enhanced I(GABA) by 378 ± 64%, whereas the 23-O-acetyl-shengmanol derivative reached 1692 ± 201%, and the 25-O-acetylcimigenol derivative (with an α-L-arabinopyranosyl instead of β-D-xylopyranosyl moiety) showed only 256 ± 40% [2]. Similarly, in cytotoxicity assays against multiple myeloma cells, 25-O-methylcimigenol-3-O-α-L-arabinopyranoside was significantly more potent than the 3-O-β-D-xylopyranoside counterpart [1]. These quantitative differences mean that cimigenol-3-O-β-D-xylopyranoside possesses a distinct bioactivity fingerprint that cannot be replicated by swapping it with other in-class candidates without recalibration of the expected pharmacological outcome.

Cimigenol-3-O-beta-D-xylopyranoside — Quantitative Differentiation Evidence vs. Closest Structural Analogs


GABA(A) Receptor Positive Allosteric Modulation — Rank Order Within a Directly Compared Panel of 11 Cycloartane Glycosides

In a bioactivity-guided isolation study measuring GABA(A) receptor modulation using Xenopus laevis oocytes expressing α1β2γ2S subunits, cimigenol-3-O-β-D-xylopyranoside (compound 6) at 100 μM enhanced I(GABA) by 378 ± 64%, placing it third among four active compounds [1]. The most potent compound, 23-O-acetylshengmanol-3-O-β-D-xylopyranoside (compound 4), enhanced I(GABA) by 1692 ± 201%. This represents a 4.5-fold difference between the two xylosides, demonstrating that the shengmanol scaffold with an acetyl group at C-23 is far superior for GABA(A) potentiation. Actein (compound 1) and 25-O-acetylcimigenol-3-O-α-L-arabinopyranoside (compound 8) were also significantly less active, with I(GABA) enhancement in the range of 256 ± 40% to 378 ± 64% [1].

GABA(A) receptor modulation Pharmacognosy Neuropharmacology

Growth-Inhibitory Potency Against ER−/Her2+ Breast Cancer Cells — Comparable Activity to Actein, Distinct from Potent Acetylated Derivatives

Cimigenol-3-O-β-D-xyloside exhibited an IC50 of approximately 6 μg/mL against the ER−/Her2-overexpressing human breast cancer cell line MDA-MB-453, exhibiting activity comparable to actein (IC50 = 5.7 μg/mL, 8.4 μM) [1]. In contrast, the C-25 acetylated derivative 25-acetyl-7,8-didehydrocimigenol-3-O-β-D-xylopyranoside was approximately 2.25-fold more potent, with an IC50 of 3.2 μg/mL (5 μM), compared to its non-acetylated parent, 7,8-didehydrocimigenol-3-O-β-D-xylopyranoside, which had an IC50 of 7.2 μg/mL (12.1 μM) [1].

Breast Cancer Cytotoxicity Triterpene glycoside

Pharmacokinetic Advantage — 5.7 h Elimination Half-Life, Lowest Clearance (0.24 mL/h·kg), and Uniquely High Oral Bioavailability (238–319%) Among Cimicifugosides

In a comparative rat pharmacokinetic study of four major cimicifugosides (cimicifugoside H-1 [Cim A], 23-epi-26-deoxyactein [Cim B], cimigenolxyloside [Cim C], and 25-O-acetylcimigenoside [Cim D]), cimigenolxyloside (Cim C) exhibited the longest elimination half-life (t1/2 = 5.7 h) and the lowest total clearance (CL = 0.24 mL/h·kg) following intravenous administration [1]. Critically, after oral administration of Cimicifuga foetida extract, cimigenolxyloside displayed an absolute oral bioavailability (F) of 238–319%, which is uniquely >100%, strongly suggesting substantial metabolic interconversion from Cim A to Cim C in vivo [1]. This contrasts sharply with Cim A (F = 1.86–6.97%), Cim B (F = 26.8–48.5%), and Cim D (F = 32.9–48%) [1].

Pharmacokinetics ADME Bioavailability

Antitumor-Promoter Activity in the EBV-EA Assay — Differentiated from Aglycone Cimigenol

In a systematic screening of 40 cimigenol-related compounds for inhibition of TPA-induced Epstein–Barr virus early antigen (EBV-EA) activation in Raji cells, cimigenol xyloside (cimigenol-3-O-β-D-xylopyranoside) was included among the panel [1]. The aglycone cimigenol (compound 1) exhibited the highest inhibitory activity among all tested compounds and subsequently demonstrated significant in vivo antitumor-promoting effects in a two-stage mouse skin carcinogenesis model [1]. The glycosylation at C-3 with β-D-xylopyranosyl modulates activity relative to the free aglycone, consistent with an emerging SAR that sugar conjugation at C-3 attenuates EBV-EA inhibitory potency while potentially improving pharmaceutical properties [1].

Cancer chemoprevention EBV-EA activation Triterpene SAR

Physicochemical Identity Marker — Distinct Melting Point, Crystalline Form, and Chromatographic Purity Profile

Cimigenol-3-O-β-D-xylopyranoside is supplied as a white crystalline solid with a melting point of 264–269 °C, soluble in methanol, ethanol, and DMSO, and sparingly soluble in water . Commercial reference standards are typically ≥98% purity by HPLC . The methanol solvate crystal structure has been solved by single-crystal X-ray diffraction (Acta Crystallogr E, 2006), confirming the absolute configuration at all stereocenters including the (23R,24S) diepoxy moiety that is critical for biological activity [1]. This level of structural certification distinguishes cimigenol-3-O-β-D-xylopyranoside from under-characterized natural product isolates where epimeric or solvate forms may confound bioassay reproducibility.

Quality control Analytical chemistry Natural product standardization

Distinct Hepatoma Selectivity Profile — Differentiated from the 25-Anhydro Analog ACX

The closely related 25-anhydrocimigenol-3-O-β-D-xylopyranoside (ACX) has been extensively characterized for anti-hepatoma activity, showing an IC50 of 18 μmol/L against hepatoma Bel-7402 cells, with demonstrated induction of apoptosis and G0/G1 cell cycle arrest, and in vivo tumor growth inhibition in H22-implanted mice [1]. While cimigenol-3-O-β-D-xylopyranoside lacks the C-25 anhydro modification, it serves as the direct parent scaffold for this active analog. In the 2020 SAR study of cimigenol derivatives against multiple myeloma, the C-25 substitution pattern was identified as the dominant determinant of cytotoxicity: methylation and acetylation at C-25 increased potency, and the arabinose moiety at C-3 conferred additional activity gains over the xylose moiety [2].

Hepatocellular carcinoma Apoptosis Cell cycle arrest

Cimigenol-3-O-beta-D-xylopyranoside — Best-Fit Application Scenarios Based on Quantitative Differentiation Evidence


Preclinical In Vivo Pharmacodynamic Studies Requiring Sustained Oral Exposure

Cimigenol-3-O-beta-D-xylopyranoside is the optimal choice among cimicifugosides for oral in vivo studies requiring prolonged systemic exposure. Its elimination half-life of 5.7 hours — the longest in its class — combined with an absolute oral bioavailability of 238–319% (due to metabolic interconversion from cimicifugoside H-1) ensures sustained plasma concentrations over extended dosing intervals [1]. This is in stark contrast to cimicifugoside H-1, which has a t1/2 of only 1.1 h and an oral bioavailability of <7%, making the latter unsuitable for chronic oral dosing paradigms [1]. Procurement for repeated-dose toxicity studies, tumor xenograft models, or metabolic disease models should prioritize this compound on PK grounds alone.

GABA(A) Receptor Pharmacology — Moderately Potent Reference Compound for Allosteric Modulation Benchmarking

Cimigenol-3-O-β-D-xylopyranoside provides a reproducible, moderate-potency positive allosteric modulation of the GABA(A) receptor, enhancing I(GABA) by 378 ± 64% at 100 μM in the Xenopus oocyte electrophysiology assay [2]. This positions it as a mid-range reference standard for screening novel cycloartane glycosides or synthetic derivatives. Researchers seeking maximal GABA(A) potentiation should instead select 23-O-acetylshengmanol-3-O-β-D-xylopyranoside (~1692% enhancement), but those establishing a dose-response calibration curve or evaluating structure–activity relationships will find cimigenol-3-O-β-D-xylopyranoside to be a well-characterized, moderately active anchor point.

Natural Product Analytical Chemistry — Certified Reference Standard for LC–MS/MS Quantification in Complex Matrices

With a fully solved crystal structure, a defined melting point (264–269 °C), and commercial availability at ≥98% HPLC purity, cimigenol-3-O-β-D-xylopyranoside is an analytically rigorous reference standard [3]. Validated LC–MS/MS methods already exist for its simultaneous quantification alongside other cimicifugosides in rat and beagle dog plasma, enabling its use as a calibration standard in pharmacokinetic and forensic analyses [1]. Its distinct chromatographic retention and mass spectral fragmentation pattern, confirmed through solid-state 13C CPMAS NMR characterization, allow unambiguous identification in multi-component botanical extracts [4].

Cancer Chemoprevention SAR Studies — Parent Scaffold for Semi-Synthetic Optimization

Cimigenol-3-O-β-D-xylopyranoside serves as the core scaffold from which more potent C-25-modified derivatives (anhydro, acetyl, methyl) are derived. The 2020 SAR study demonstrated that C-25 modification combined with arabinose-for-xylose substitution can substantially enhance cytotoxicity against multiple myeloma cells [5]. The 25-anhydro analog ACX has validated in vivo anti-hepatoma activity (IC50 = 18 μmol/L; tumor growth inhibition in H22 mouse model) [6]. Procurement aimed at medicinal chemistry programs should treat cimigenol-3-O-β-D-xylopyranoside as the versatile starting material for targeted derivatization rather than the most potent end-product.

Quote Request

Request a Quote for Cimigenol-3-O-beta-D-xylpyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.